TAPSO

Descripción

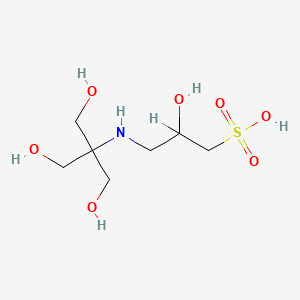

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]-2-hydroxypropane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO7S/c9-3-7(4-10,5-11)8-1-6(12)2-16(13,14)15/h6,8-12H,1-5H2,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZQXOGQSPBYUKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CS(=O)(=O)O)O)NC(CO)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80887356 | |

| Record name | TAPSO | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80887356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [Merck Index] White crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | N-(Tris(hydroxymethyl)methyl)-3-amino-2-hydroxypropanesulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20768 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

68399-81-5 | |

| Record name | TAPSO | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68399-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(Tris(hydroxymethyl)methyl)-3-amino-2-hydroxypropanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068399815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanesulfonic acid, 2-hydroxy-3-[[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | TAPSO | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80887356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-3-[[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]amino]propanesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.611 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(TRIS(HYDROXYMETHYL)METHYL)-3-AMINO-2-HYDROXYPROPANESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45Q4J0071U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-(Tris(hydroxymethyl)methyl)-3-amino-2-hydroxypropanesulfonic Acid (TAPSO): A Technical Guide

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

N-(Tris(hydroxymethyl)methyl)-3-amino-2-hydroxypropanesulfonic acid, commonly referred to as TAPSO, is a zwitterionic biological buffer valued for its utility in a variety of biochemical and molecular biology applications. As a member of the 'Good's' buffers, it is characterized by its effective buffering capacity in the physiological pH range, minimal interaction with biological components, and high water solubility. This technical guide provides an in-depth overview of the core chemical and physical properties of this compound, its common applications, detailed experimental protocols, and its interactions with metal ions.

Introduction

This compound is a sulfonic acid-based zwitterionic buffer that belongs to the family of biological buffers developed by Dr. Norman Good and his colleagues. These buffers were designed to meet several criteria for biological research, including a pKa value between 6 and 8, high solubility in water, minimal solubility in organic solvents, and limited interference with biological processes. This compound, with a pKa of approximately 7.6 at 25°C, is particularly well-suited for maintaining a stable pH environment in the physiological range of 7.0 to 8.2.[1][2][3] Its chemical structure, featuring a tris(hydroxymethyl)methyl group, contributes to its high polarity and water solubility. This guide serves as a comprehensive resource for professionals utilizing this compound in their research endeavors.

Physicochemical Properties

The utility of this compound as a biological buffer is defined by its distinct physicochemical properties. These characteristics are summarized in the table below, providing a quick reference for laboratory applications.

| Property | Value | Reference |

| IUPAC Name | 3-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]-2-hydroxypropane-1-sulfonic acid | [1] |

| Synonyms | This compound, 3-[N-Tris(hydroxymethyl)methylamino]-2-hydroxypropanesulfonic acid | [1][2] |

| CAS Number | 68399-81-5 | [1] |

| Molecular Formula | C₇H₁₇NO₇S | [1] |

| Molar Mass | 259.28 g/mol | [1] |

| Appearance | White crystalline powder | [4] |

| pKa at 25°C | 7.635 (I=0) | [1] |

| Effective pH Range | 7.0 – 8.2 | [1][2][4] |

| d(pKa)/dT (°C⁻¹) | -0.020 | [5] |

| Solubility in Water | 100 mg/mL (385.68 mM); requires sonication for dissolution. | [4] |

| Solubility in DMSO | 50 mg/mL (192.84 mM); requires sonication for dissolution. | [4] |

| Storage (Powder) | Room temperature | [4] |

| Storage (Solution) | -20°C for 1 month or -80°C for 6 months (protect from light) | [4] |

Chemical Structure and Buffering Mechanism

The chemical structure of this compound is fundamental to its function as a zwitterionic buffer. The molecule contains both a tertiary amine and a sulfonic acid group. The sulfonic acid group is strongly acidic and is deprotonated at physiological pH, carrying a negative charge. The tertiary amine has a pKa in the neutral range, allowing it to be protonated or deprotonated to buffer against pH changes.

The buffering action of this compound is centered around the protonation and deprotonation of its tertiary amine group. The sulfonic acid group remains deprotonated and negatively charged within the effective buffering range.

Applications in Research

This compound's properties make it a versatile buffer for a wide range of applications in biological and biochemical research:

-

Cell Culture: It is used as a component of cell culture media to maintain a stable pH, which is crucial for cell viability and growth.

-

Enzyme Assays: this compound is frequently employed in enzyme assays where a constant pH in the neutral to slightly alkaline range is required for optimal enzyme activity.

-

Electrophoresis: Its zwitterionic nature makes it a suitable buffer component for various electrophoretic techniques.

-

Protein Purification and Analysis: this compound can be used in buffers for chromatography and other protein purification methods to maintain protein stability and function.

Metal Ion Interactions

This compound is known to interact with various metal ions, which can be a critical consideration in experimental design. The strength of these interactions varies depending on the metal ion.

Table of this compound-Metal Ion Interactions:

| Metal Ion | Interaction Strength |

| Mg²⁺, Ca²⁺, Fe²⁺/³⁺, Cu²⁺, Pb²⁺ | Strong |

| Mn²⁺, Co²⁺, Ni²⁺, Zn²⁺, Cd²⁺ | Weak to Moderate |

Note: This information is based on qualitative descriptions from manufacturer literature and published research. Specific stability constants (log K) can be found in specialized chemical literature.[4]

Experimental Protocols

Preparation of a 1 M this compound Stock Solution

Materials:

-

This compound powder (M.W. 259.28 g/mol )

-

High-purity, deionized water

-

5 M NaOH solution

-

Calibrated pH meter

-

Stir plate and stir bar

-

Volumetric flask

Procedure:

-

Weigh out 259.28 g of this compound powder and transfer it to a beaker containing approximately 800 mL of deionized water.

-

Place the beaker on a stir plate and add a stir bar. Stir until the powder is completely dissolved. Gentle warming may be required to aid dissolution.

-

Cool the solution to room temperature.

-

Adjust the pH of the solution to the desired value (e.g., 7.6) using a 5 M NaOH solution. Monitor the pH continuously with a calibrated pH meter.

-

Once the desired pH is reached, transfer the solution to a 1 L volumetric flask.

-

Add deionized water to bring the final volume to 1 L.

-

Sterilize the solution by filtering it through a 0.22 µm filter.

-

Store the stock solution at 4°C for short-term use or in aliquots at -20°C for long-term storage.

General Protocol for an Enzyme Assay using this compound Buffer

This protocol provides a general workflow for a typical colorimetric enzyme assay. The specific concentrations of the substrate, enzyme, and any cofactors, as well as the incubation time and temperature, will need to be optimized for the specific enzyme being studied.

Procedure:

-

Prepare the Assay Buffer: Prepare a working solution of this compound buffer at the desired concentration and pH (e.g., 50 mM this compound, pH 7.6).

-

Prepare Reagents: Prepare stock solutions of the enzyme and substrate in the this compound assay buffer.

-

Assay Setup: In a 96-well microplate, add the appropriate volume of this compound assay buffer to each well.

-

Add Substrate: Add the substrate solution to each well.

-

Pre-incubation: Pre-incubate the microplate at the desired assay temperature (e.g., 37°C) for 5 minutes.

-

Initiate Reaction: Start the enzymatic reaction by adding the enzyme solution to each well.

-

Incubation: Incubate the reaction mixture for a specific period (e.g., 10-30 minutes) at the assay temperature.

-

Stop Reaction (Optional): If necessary, stop the reaction by adding a stop solution.

-

Detection: Measure the absorbance of the product at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the enzyme activity based on the change in absorbance over time, using a standard curve if necessary.

Synthesis and Purification

While detailed, proprietary synthesis methods are specific to chemical manufacturers, a general synthetic route for this compound involves the reaction of tris(hydroxymethyl)aminomethane (Tris) with 3-chloro-2-hydroxypropanesulfonic acid or a related precursor.

The purification of this compound is typically achieved through recrystallization from an aqueous-organic solvent mixture to yield a high-purity crystalline product. Quality control measures often include titration to determine purity, spectroscopy (NMR, IR) to confirm structure, and measurement of pH and pKa to ensure proper buffering characteristics.

Conclusion

N-(Tris(hydroxymethyl)methyl)-3-amino-2-hydroxypropanesulfonic acid (this compound) is a robust and reliable zwitterionic buffer for a wide array of applications in life science research. Its favorable pKa, high solubility, and minimal interference with biological systems make it an excellent choice for maintaining stable pH conditions in enzyme assays, cell culture, and other biochemical applications. This guide provides the core technical information required for the effective use of this compound in a laboratory setting. Researchers should always consider the potential for metal ion chelation and the temperature dependence of the pKa when designing their experiments.

References

- 1. Buffer standards for the physiological pH of the zwitterionic buffer 3-[N-tris(hydroxymethyl)methylamino]-2-hydroxypropanesulfonic Acid (this compound) From (278.15 to 328.15) K [scirp.org]

- 2. How to choosing the biological buffer you need: By ph and pKa - مقالات - Hopax Fine Chemicals [hopaxfc.com]

- 3. discofinechem.com [discofinechem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Biological buffers pKa calculation [reachdevices.com]

TAPSO Buffer: A Comprehensive Technical Guide for Researchers

An in-depth examination of the properties, applications, and methodologies associated with TAPSO buffer, tailored for researchers, scientists, and professionals in drug development.

Core Properties of this compound Buffer

This compound, or 3-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]-2-hydroxypropane-1-sulfonic acid, is a zwitterionic biological buffer that belongs to the family of "Good's buffers." These buffers are characterized by their compatibility with biological systems, including high water solubility, low cell membrane permeability, and minimal interference with biological processes.[1][2]

The key physicochemical properties of this compound are summarized in the table below, providing a quick reference for its suitability in various experimental setups.

| Property | Value | Reference(s) |

| pKa at 25°C | 7.6 | [3] |

| Effective pH Range | 7.0 – 8.2 | [3] |

| Molecular Formula | C₇H₁₇NO₇S | [2] |

| Molecular Weight | 259.28 g/mol | [3] |

| Appearance | White crystalline powder | [2] |

| Solubility in Water | Readily soluble | [1] |

Applications in Research and Drug Development

This compound buffer is a versatile tool in the laboratory, finding applications in a range of biochemical and molecular biology techniques. Its buffering capacity in the physiological pH range makes it particularly suitable for studies involving proteins and cells.

Enzyme Assays

The stable pH control offered by this compound is critical for a wide variety of enzyme kinetic studies, including those for kinases and phosphatases, where enzyme activity is highly pH-dependent.

Protein Analysis

This compound is utilized in various protein analysis techniques:

-

Electrophoresis: While not as common as Tris-glycine systems, this compound can be used in certain electrophoretic applications, such as isoelectric focusing, due to its zwitterionic nature.[4][5][6]

-

Chromatography: It can be employed as a buffering agent in different chromatography methods for protein purification.

-

Protein-Ligand Binding Studies: Maintaining a stable pH is crucial for accurately characterizing the interactions between proteins and ligands.[7][8]

Cell Culture

This compound can be a component of cell culture media, helping to maintain a stable pH environment essential for cell viability and growth, particularly in applications like hybridoma technology for monoclonal antibody production.[9][10][11][12][13]

Experimental Protocols

The following section provides detailed methodologies for the preparation and use of this compound buffer in common laboratory applications.

Preparation of a 1 M this compound Stock Solution

Materials:

-

This compound powder (MW: 259.28 g/mol )

-

High-purity, deionized water

-

Calibrated pH meter

-

Magnetic stirrer and stir bar

-

Volumetric flask

-

Concentrated NaOH or HCl for pH adjustment

Procedure:

-

Weigh out 259.28 g of this compound powder.

-

Add the powder to a beaker containing approximately 800 mL of deionized water.

-

Place the beaker on a magnetic stirrer and add a stir bar. Stir until the powder is completely dissolved.

-

Transfer the solution to a 1 L volumetric flask.

-

Carefully adjust the pH to the desired value (typically within the 7.0-8.2 range) using concentrated NaOH to increase the pH or HCl to decrease it. Add the acid or base dropwise while continuously monitoring the pH.

-

Once the target pH is reached, add deionized water to bring the final volume to 1 L.

-

Sterilize the solution by autoclaving or by passing it through a 0.22 µm filter.

-

Store the stock solution at room temperature.

General Protocol for a Kinase Activity Assay

This protocol provides a general framework for a kinase assay. The specific concentrations of enzyme, substrate, and ATP, as well as incubation times and temperatures, will need to be optimized for the specific kinase being studied.

Materials:

-

1 M this compound stock solution, pH 7.5

-

Kinase of interest

-

Kinase-specific substrate

-

ATP (Adenosine triphosphate)

-

Magnesium chloride (MgCl₂)

-

Bovine Serum Albumin (BSA)

-

Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

-

96-well microplate

Procedure:

-

Prepare the Kinase Reaction Buffer (1X):

-

50 mM this compound, pH 7.5

-

10 mM MgCl₂

-

0.1 mg/mL BSA

-

Adjust the final volume with deionized water.

-

-

Set up the Kinase Reaction:

-

In a 96-well plate, add the following to each well:

-

Kinase reaction buffer

-

Kinase (at the desired concentration)

-

Substrate (at the desired concentration)

-

-

Initiate the reaction by adding ATP to the desired final concentration.

-

-

Incubation:

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time.

-

-

Detection:

-

Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

-

Signaling Pathways and Experimental Workflows

While this compound is a versatile buffer, its use is not specifically mandated for any particular signaling pathway in the way that, for example, certain buffers are integral to specific protein purification systems. Its utility lies in providing a stable pH environment for studying a wide range of cellular processes. Below are examples of a generic experimental workflow where this compound can be employed.

Workflow for Cell Lysis and Protein Extraction for Kinase Assays

This workflow outlines the steps for preparing cell lysates for subsequent analysis of kinase activity, a process where maintaining a stable physiological pH is critical.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound Buffer | CAS 68399-81-5 - Products - Hopax Fine Chemicals [hopaxfc.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Development of a novel ampholyte buffer for isoelectric focusing: electric charge-separation of protein samples for X-ray crystallography using free-flow isoelectric focusing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isoelectric focusing - Wikipedia [en.wikipedia.org]

- 6. Isoelectric Focusing: Principles, Applications, Advantages, and Limitations - Creative Proteomics [creative-proteomics.com]

- 7. Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

A Technical Guide to TAPSO Biological Buffer: Structure, Properties, and Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of biological research and pharmaceutical development, maintaining precise and stable pH conditions is paramount for the success of a vast array of experimental and analytical procedures. Biological buffers are indispensable reagents that resist changes in pH, thereby ensuring the integrity and functionality of sensitive biological molecules and systems. Among the zwitterionic buffers first introduced by Good and his colleagues, TAPSO, or 3-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]-2-hydroxypropane-1-sulfonic acid, has emerged as a valuable tool for a variety of applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and common applications of this compound, with a focus on providing researchers with the detailed information necessary for its effective use.

Chemical Structure and Physicochemical Properties

This compound is a zwitterionic N-substituted aminosulfonic acid. Its structure features a sulfonic acid group, which confers a negative charge at physiological pH, and a tertiary amino group, which is protonated to carry a positive charge. This zwitterionic nature is a key characteristic of Good's buffers, contributing to their high water solubility and minimal interaction with biological membranes.

Synonyms:

-

3-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]-2-hydroxypropane-1-sulfonic acid

-

N-[Tris(hydroxymethyl)methyl]-3-amino-2-hydroxypropanesulfonic acid[1]

-

2-Hydroxy-3-[tris(hydroxymethyl)methylamino]-1-propanesulfonic acid[2]

Chemical Structure Diagram:

Caption: Chemical structure of this compound.

Quantitative Physicochemical Data

The following tables summarize the key quantitative properties of this compound, providing a basis for its selection and use in experimental design.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 3-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]-2-hydroxypropane-1-sulfonic acid | [1] |

| CAS Number | 68399-81-5 | [1] |

| Molecular Formula | C₇H₁₇NO₇S | [1] |

| Molecular Weight | 259.28 g/mol | [1] |

| pKa at 25°C | 7.635 | [1] |

| Useful Buffering Range | 7.0 – 8.2 | [1] |

| Appearance | White crystalline powder |

Table 2: Temperature Dependence of pKa for this compound

| Temperature (°C) | pKa |

| 5 | 8.038 |

| 10 | 7.952 |

| 15 | 7.868 |

| 20 | 7.787 |

| 25 | 7.708 |

| 30 | 7.631 |

| 35 | 7.556 |

| 37 | 7.532 |

| 40 | 7.484 |

| 45 | 7.414 |

| 50 | 7.346 |

| 55 | 7.280 |

| (Data derived from Roy, R. N., et al. (1984). J. Chem. Eng. Data, 29(3), 270-274.) |

Table 3: Solubility of this compound

| Solvent | Solubility | Reference(s) |

| Water (warm) | 0.333 g/mL (clear to slightly hazy) | |

| Water at 298.15 K | 1.28 mol/kg | [3] |

| 10% (w/w) Ethanol in Water at 298.15 K | 0.95 mol/kg | [3] |

| 20% (w/w) Ethanol in Water at 298.15 K | 0.69 mol/kg | [3] |

| 30% (w/w) Ethanol in Water at 298.15 K | 0.48 mol/kg | [3] |

| 40% (w/w) Ethanol in Water at 298.15 K | 0.32 mol/kg | [3] |

| 50% (w/w) Ethanol in Water at 298.15 K | 0.20 mol/kg | [3] |

| 60% (w/w) Ethanol in Water at 298.15 K | 0.12 mol/kg | [3] |

| 70% (w/w) Ethanol in Water at 298.15 K | 0.07 mol/kg | [3] |

| 80% (w/w) Ethanol in Water at 298.15 K | 0.04 mol/kg | [3] |

| 90% (w/w) Ethanol in Water at 298.15 K | 0.02 mol/kg | [3] |

| 100% Ethanol at 298.15 K | 0.01 mol/kg | [3] |

| DMSO | 50 mg/mL (with sonication) | [4] |

| Methanol | Data not readily available in the literature. | |

| Acetone | Data not readily available in the literature. |

Experimental Protocols

Protocol 1: Preparation of a 0.5 M this compound Buffer Stock Solution (pH 7.6 at 25°C)

This protocol describes the preparation of a 0.5 M stock solution of this compound buffer. This stock solution can be diluted to the desired final concentration for various applications.

Materials:

-

This compound (MW: 259.28 g/mol )

-

Sodium hydroxide (NaOH), 10 M solution

-

Deionized, purified water (e.g., Milli-Q or equivalent)

-

pH meter calibrated at 25°C

-

Magnetic stirrer and stir bar

-

Volumetric flask (100 mL)

-

Beaker (150 mL)

-

Graduated cylinder

-

Sterile filter (0.22 µm) and syringe (optional, for sterile applications)

Procedure:

-

Weighing the this compound:

-

Calculate the mass of this compound required to make 100 mL of a 0.5 M solution:

-

Mass = 0.5 mol/L * 0.1 L * 259.28 g/mol = 12.964 g

-

-

Accurately weigh out 12.964 g of this compound powder and transfer it to a 150 mL beaker.

-

-

Dissolving the this compound:

-

Add approximately 80 mL of deionized water to the beaker containing the this compound powder.

-

Place the beaker on a magnetic stirrer and add a stir bar.

-

Stir the solution until the this compound is completely dissolved. Gentle warming may be applied to aid dissolution, but the solution should be cooled to 25°C before pH adjustment.

-

-

Adjusting the pH:

-

Place the calibrated pH electrode into the this compound solution.

-

While continuously stirring, slowly add the 10 M NaOH solution dropwise to raise the pH.

-

Monitor the pH closely. Continue adding NaOH until the pH of the solution reaches 7.60. Be cautious not to overshoot the target pH. If the pH goes too high, it is recommended to start over rather than trying to adjust with a strong acid, as this will increase the ionic strength of the buffer.

-

-

Final Volume Adjustment:

-

Once the desired pH is reached, carefully transfer the buffer solution to a 100 mL volumetric flask.

-

Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure all the buffer is transferred.

-

Add deionized water to the volumetric flask until the bottom of the meniscus reaches the 100 mL mark.

-

Cap the flask and invert it several times to ensure the solution is thoroughly mixed.

-

-

Sterilization and Storage (Optional):

-

For applications requiring sterile conditions, filter the buffer solution through a 0.22 µm sterile filter into a sterile container.

-

Store the buffer solution at 4°C. For long-term storage, aliquoting and freezing at -20°C is recommended to prevent microbial growth.

-

Mandatory Visualizations

Logical Workflow for Selecting a Biological Buffer

The selection of an appropriate biological buffer is a critical step in experimental design. The following diagram illustrates a logical workflow to guide researchers in this process.

Caption: A logical workflow for the selection of a biological buffer.

Conclusion

This compound is a versatile and reliable zwitterionic buffer with properties that make it suitable for a wide range of applications in biological and biochemical research. Its pKa of 7.635 at 25°C places it squarely in the physiological pH range, and its high water solubility and minimal interaction with biological systems are advantageous for many experimental setups. This technical guide has provided a detailed overview of the chemical structure, physicochemical properties, and a practical protocol for the preparation of this compound buffer. By understanding these key aspects, researchers can confidently and effectively utilize this compound to maintain stable pH conditions and achieve reproducible and accurate experimental outcomes.

References

An In-depth Technical Guide to the Core Physical and Chemical Properties of TAPSO

Introduction

TAPSO, or 3-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]-2-hydroxypropane-1-sulfonic acid, is a zwitterionic biological buffer.[1] It is a member of the Good's buffers, which are valued for their compatibility with biological systems.[2] With a pKa of 7.6 at 25°C, this compound is particularly effective for creating buffer solutions in the pH range of 7.0 to 8.2.[3][4] Its structure, featuring multiple hydroxyl groups, enhances its solubility and makes it a suitable component in various biochemical and molecular biology applications, including cell culture media and enzyme assays.[5][6]

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| IUPAC Name | 3-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]-2-hydroxypropane-1-sulfonic acid | [4] |

| Synonyms | 2-Hydroxy-3-[tris(hydroxymethyl)methylamino]-1-propanesulfonic acid, N-[Tris(hydroxymethyl)methyl]-3-amino-2-hydroxypropanesulfonic acid | [5][7] |

| CAS Number | 68399-81-5 | [5][8] |

| Molecular Formula | C₇H₁₇NO₇S | [5][8][9] |

| Molecular Weight | 259.28 g/mol | [4][5] |

| Appearance | White crystalline powder | [5][10] |

| Melting Point | 218-229 °C (decomposes) | [5][8] |

| pKa (at 25°C) | 7.6 | [3][11] |

| Useful pH Range | 7.0 - 8.2 | [3][7] |

| Solubility in Water | Soluble, 0.333 g/mL in warm water. | |

| Purity (Assay) | ≥99% (by titration) | [9] |

Applications

This compound's properties make it a versatile tool for researchers. Its primary applications include:

-

Biological Buffer: It is widely used to maintain a stable pH in biochemical and molecular biology experiments, which is crucial for enzyme activity and protein stability.[5][10]

-

Cell Culture: Due to its low toxicity and non-permeability to cell membranes, this compound is an advantageous buffering agent in cell culture media, helping to maintain the required pH for optimal cell growth.[2][6]

-

Pharmaceutical Formulations: It can be used to enhance the solubility and bioavailability of active pharmaceutical ingredients.[5][10]

-

Analytical Chemistry: this compound serves as a reagent in various assays and tests.[5]

Experimental Protocols

Preparation of a this compound Buffer Solution

This protocol outlines the general steps for preparing a this compound buffer solution. The final concentrations of this compound and the pH of the buffer should be adjusted according to the specific requirements of the experiment.

Materials:

-

This compound powder

-

Deionized or distilled water (dH₂O)

-

Concentrated hydrochloric acid (HCl) or sodium hydroxide (NaOH) for pH adjustment

-

Stirring rod or magnetic stirrer

-

Graduated cylinder and beaker

-

pH meter

Procedure:

-

Determine the required concentration and volume of the this compound buffer.

-

Weigh the appropriate amount of this compound powder and place it in a beaker.

-

Add a portion of the dH₂O to the beaker (less than the final desired volume) and stir until the this compound is completely dissolved.[2]

-

Calibrate the pH meter according to the manufacturer's instructions.

-

Adjust the pH of the solution by slowly adding concentrated HCl to lower the pH or NaOH to raise the pH until the desired value is reached.[2]

-

Transfer the solution to a graduated cylinder and add dH₂O to reach the final desired volume.[2]

-

Sterilize the buffer solution by filtering it through a 0.22 µm filter, especially if it is to be used for cell culture or other sensitive applications.[12]

-

Store the prepared buffer at 4°C for short-term use.[2] For longer-term storage, aliquoting and freezing at -20°C is recommended to prevent degradation.[12]

Visualizations

Below are diagrams illustrating key concepts and workflows related to this compound.

Caption: Chemical equilibrium of a this compound buffer solution.

Caption: General workflow for preparing a this compound buffer solution.

References

- 1. This compound | 68399-81-5 [chemicalbook.com]

- 2. Application and configuration method of this compound sodium salt - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 3. Choosing the Right Buffer by pH and pKa - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. chemimpex.com [chemimpex.com]

- 6. Buy this compound | 68399-81-5 [smolecule.com]

- 7. This compound Buffer | CAS 68399-81-5 - Products - Hopax Fine Chemicals [hopaxfc.com]

- 8. This compound I CAS#: 68399-81-5 I pH stabilization reagent I InvivoChem [invivochem.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. chemimpex.com [chemimpex.com]

- 11. This compound — Wikipédia [fr.wikipedia.org]

- 12. medchemexpress.com [medchemexpress.com]

TAPSO Buffer in Cell Culture Media: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]-2-hydroxypropane-1-sulfonic acid (TAPSO) buffer for its application in cell culture media formulations. This document details its physicochemical properties, compares it with other common biological buffers, and provides guidance on its preparation and use.

Introduction to Biological Buffers in Cell Culture

Maintaining a stable physiological pH is critical for the successful in vitro cultivation of mammalian cells. The optimal pH range for most human and animal cell lines is narrow, typically between 7.2 and 7.4. Fluctuations outside this range can adversely affect cell growth, metabolism, morphology, and the integrity of expressed proteins. While the bicarbonate-carbon dioxide (HCO₃⁻/CO₂) buffering system is the primary physiological buffer in vivo and is a common component of cell culture media, it is inherently unstable in environments with fluctuating CO₂ levels. Consequently, synthetic biological buffers, such as HEPES and this compound, are often included in media formulations to provide additional buffering capacity, especially during extended periods of cell manipulation outside of a CO₂ incubator.

This compound is a zwitterionic buffer developed by Good and colleagues, characterized by its pKa near physiological pH, high water solubility, and minimal interaction with biological components.

Physicochemical Properties of this compound

This compound is valued for its buffering efficacy in the neutral to slightly alkaline pH range. Its key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₇NO₇S | |

| Molecular Weight | 259.28 g/mol | [1] |

| pKa at 25°C | 7.635 | [1] |

| Useful pH Range | 7.0 - 8.2 | [2] |

| Appearance | White to off-white solid powder | |

| Solubility in Water | High | |

| Metal Ion Binding | Strong: Mg²⁺, Ca²⁺, Fe³⁺, Cu²⁺, Pb²⁺Weak: Mn²⁺, Co²⁺, Ni²⁺, Zn²⁺ | [3] |

Comparison of this compound with Other Common Cell Culture Buffers

The choice of a biological buffer can significantly impact experimental outcomes. The following table provides a comparison of this compound with other commonly used buffers in cell culture.

| Feature | This compound | HEPES | MOPS | Bicarbonate |

| pKa at 25°C | 7.635 | 7.5 | 7.2 | 6.1 (apparent) |

| Useful pH Range | 7.0 - 8.2 | 6.8 - 8.2 | 6.5 - 7.9 | Dependent on CO₂ concentration |

| Metal Ion Binding | Strong with several divalent cations | Negligible | Forms complexes with some metals | Forms precipitates with Ca²⁺ and Mg²⁺ |

| Cytotoxicity | Generally low, but data is limited | Low at typical concentrations (10-25 mM) | Can be toxic at higher concentrations | Non-toxic, a natural metabolite |

| CO₂ Dependence | Independent | Independent | Independent | Dependent |

Experimental Protocols

Preparation of a 1 M this compound Stock Solution

-

Weighing: Weigh out 259.28 g of this compound powder.

-

Dissolving: Add the powder to a beaker containing approximately 800 mL of high-purity, cell culture-grade water.

-

Mixing: Stir the solution gently with a magnetic stirrer until the powder is completely dissolved.

-

pH Adjustment: Adjust the pH of the solution to the desired level (typically 7.4 for cell culture applications) using a concentrated solution of NaOH or HCl. It is crucial to perform this adjustment at the intended temperature of use.

-

Final Volume: Transfer the solution to a 1 L volumetric flask and add water to bring the final volume to 1 L.

-

Sterilization: Sterilize the solution by passing it through a 0.22 µm filter into a sterile container.

-

Storage: Store the stock solution at 2-8°C, protected from light.

Preparation of this compound-Buffered Cell Culture Medium

-

Start with Basal Medium: Begin with a powdered or 1X liquid basal medium (e.g., DMEM, RPMI-1640).

-

Reconstitution (if using powder): If using a powdered medium, reconstitute it in high-purity water according to the manufacturer's instructions.

-

Addition of this compound: Aseptically add the sterile 1 M this compound stock solution to the basal medium to achieve the desired final concentration (typically in the range of 10-25 mM). For a 20 mM final concentration in 1 L of medium, add 20 mL of the 1 M stock solution.

-

Addition of Other Supplements: Add other required supplements such as L-glutamine, antibiotics, and serum (if applicable).

-

Final pH Check: Verify that the final pH of the complete medium is within the desired range. Adjust if necessary with sterile NaOH or HCl.

-

Sterile Filtration: If components were added that were not pre-sterilized, the final medium should be sterilized by filtration through a 0.22 µm filter.

-

Storage: Store the complete, this compound-buffered medium at 2-8°C, protected from light.

Impact on Cellular Processes and Signaling Pathways

While this compound is considered a non-toxic and inert buffering agent, its potential to interact with cellular components and signaling pathways should be considered, particularly in sensitive applications.

Metal Ion Chelation

As indicated in the physicochemical properties table, this compound can bind to several divalent metal ions. This can have implications for experiments where the concentration of these ions is critical, such as studies involving certain enzymes or cell adhesion molecules. Researchers should be aware of this potential and may need to adjust the concentration of essential metal ions in their media.

Signaling Pathways

Currently, there is a lack of specific studies in the public domain that directly investigate the effect of this compound on intracellular signaling pathways such as apoptosis or MAPK signaling. However, any component of a cell culture medium has the potential to influence cellular behavior. The following diagrams illustrate generalized representations of these pathways.

Experimental Workflow: Comparative Buffer Analysis

For researchers considering the adoption of this compound, a comparative analysis against their current buffering system is recommended. The following workflow outlines a general approach for such a study.

Conclusion and Recommendations

This compound is a valuable zwitterionic buffer for cell culture applications, offering a pKa within the physiological range and independence from CO₂ levels. Its primary advantages lie in providing stable pH control during extended cell manipulations outside of a controlled CO₂ environment. However, researchers and drug development professionals should be mindful of its potential to chelate divalent metal ions, which may necessitate adjustments to media formulations for specific applications.

Due to the limited publicly available data on this compound's cytotoxicity across a wide range of cell lines and its direct impact on intracellular signaling, it is recommended to perform a thorough in-house evaluation before its adoption in critical processes such as large-scale production of biologics or sensitive cell-based assays. This evaluation should, at a minimum, compare cell growth, viability, and, if applicable, product titer and quality against a well-established buffering system like HEPES.

References

- 1. Rigidified Derivative of the Non-macrocyclic Ligand H4OCTAPA for Stable Lanthanide(III) Complexation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. How to choosing the biological buffer you need: By ph and pKa - مقالات - Hopax Fine Chemicals [hopaxfc.com]

- 3. Stability constants of complexes - Wikipedia [en.wikipedia.org]

Temperature Dependence of TAPSO Buffer pKa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the temperature dependence of the second dissociation constant (pKa) of 3-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]-2-hydroxypropane-1-sulfonic acid (TAPSO), a zwitterionic buffer commonly used in biological and pharmaceutical research. Understanding this relationship is critical for ensuring the accuracy and reproducibility of experiments conducted at varying temperatures, particularly in the development of temperature-sensitive formulations and assays.

Core Concept: The Influence of Temperature on Buffer pKa

The pKa of a buffer is not a fixed value; it is influenced by the temperature of the solution. This temperature dependence is governed by the enthalpy of the ionization reaction of the buffer. The van't Hoff equation describes this relationship, indicating that for an endothermic reaction (positive enthalpy change), the pKa will decrease with increasing temperature, while for an exothermic reaction (negative enthalpy change), the pKa will increase with increasing temperature. For many common biological buffers, including those with amine groups, the ionization is typically endothermic, leading to a decrease in pKa as the temperature rises.[1]

Quantitative Data: pKa of this compound at Various Temperatures

The second dissociation constant (pKa2) of this compound has been determined with high precision over a range of temperatures. The following table summarizes these findings, providing a valuable reference for researchers working with this buffer system. The data is derived from studies utilizing electromotive force (e.m.f.) measurements of cells without a liquid junction, a highly accurate method for determining thermodynamic properties of buffers.[2][3]

| Temperature (°C) | Temperature (K) | pKa of this compound |

| 5 | 278.15 | 8.033 |

| 10 | 283.15 | 7.954 |

| 15 | 288.15 | 7.877 |

| 20 | 293.15 | 7.802 |

| 25 | 298.15 | 7.730 |

| 30 | 303.15 | 7.660 |

| 35 | 308.15 | 7.592 |

| 37 | 310.15 | 7.565 |

| 40 | 313.15 | 7.526 |

| 45 | 318.15 | 7.462 |

| 50 | 323.15 | 7.400 |

| 55 | 328.15 | 7.340 |

Data sourced from Roy, L. N., et al. (2011).[2][3]

Experimental Protocol: Determination of this compound pKa Temperature Dependence via Potentiometry

The determination of the temperature-dependent pKa of this compound is achieved through a precise potentiometric method using a Harned-type cell, which is a cell without a liquid junction. This method minimizes errors associated with liquid junction potentials.

I. Materials and Reagents

-

This compound (high purity)

-

Sodium hydroxide (NaOH), carbonate-free

-

Sodium chloride (NaCl)

-

Deionized, high-purity water

-

Standard buffer solutions for pH meter calibration (e.g., pH 4, 7, and 10)

-

Nitrogen gas, high purity

II. Equipment

-

Harned-type cell (comprising a hydrogen electrode and a silver-silver chloride electrode)

-

High-precision potentiometer or pH meter with millivolt resolution

-

Thermostatically controlled water bath with an accuracy of ±0.05 °C

-

Magnetic stirrer and stir bars

-

Glassware: volumetric flasks, pipettes, beakers

-

Analytical balance

III. Solution Preparation

-

This compound Buffer Solutions: Prepare a series of this compound buffer solutions with and without NaCl to maintain a constant ionic strength, which is crucial for accurate measurements, especially when mimicking physiological conditions. For example, prepare solutions with varying molalities of this compound and its sodium salt (Nathis compound) in the absence and presence of NaCl (e.g., at an ionic strength of 0.16 mol·kg⁻¹ to simulate blood plasma).[2][3]

-

Carbonate-Free NaOH: Prepare a concentrated stock solution of NaOH and allow any sodium carbonate to precipitate. Dilute the supernatant to the desired concentration using deionized water that has been purged with nitrogen to remove dissolved CO2.

IV. Experimental Procedure

-

Cell Assembly: Assemble the Harned-type cell containing the hydrogen and silver-silver chloride electrodes.

-

Temperature Control: Place the cell in the thermostatically controlled water bath and allow it to equilibrate at the desired temperature.

-

Solution Introduction: Fill the cell with the prepared this compound buffer solution.

-

Nitrogen Purge: Bubble nitrogen gas through the solution to remove dissolved oxygen and carbon dioxide, which can interfere with the measurements.

-

Electromotive Force (e.m.f.) Measurement: Measure the e.m.f. of the cell using the potentiometer. Record the reading once a stable value is achieved.

-

Temperature Variation: Repeat the measurement process at different temperatures, allowing the system to fully equilibrate at each new temperature before recording the e.m.f.

V. Data Analysis

-

Calculation of pKa: The pKa of this compound at each temperature is calculated from the measured e.m.f. values using the Nernst equation and the known concentrations of the buffer components and chloride ions.

-

Thermodynamic Parameters: The enthalpy (ΔH°), entropy (ΔS°), and heat capacity (ΔCp°) changes for the dissociation of this compound can be determined from the temperature dependence of the pKa values by applying the van't Hoff equation.

Visualizations

Caption: Experimental workflow for determining the temperature dependence of this compound pKa.

Caption: Conceptual relationship between temperature and pKa as described by the van't Hoff equation.

References

In-Depth Technical Guide to the Synthesis of N-(Tris(hydroxymethyl)methyl)-3-amino-2-hydroxypropanesulfonic Acid (TAPSO)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(Tris(hydroxymethyl)methyl)-3-amino-2-hydroxypropanesulfonic acid, commonly known as TAPSO, is a zwitterionic biological buffer that is part of the "Good's buffers" series. Its pKa of 7.6 at 25°C makes it particularly useful for maintaining pH in the physiological range of 7.0 to 8.2.[1][2] This technical guide provides a detailed overview of a plausible synthesis pathway for this compound, including proposed experimental protocols and expected quantitative data. The synthesis is based on the well-established N-alkylation of tris(hydroxymethyl)aminomethane (Tris).

Introduction

This compound is a valuable tool in a wide range of biological and biochemical research applications, including cell culture, enzyme assays, and electrophoresis.[1] Its structure, featuring a tris(hydroxymethyl)methylamino group and a sulfonic acid group, provides high water solubility and minimal interaction with biological macromolecules. This guide outlines a likely and efficient synthesis route for this compound, designed to be accessible to researchers with a background in organic synthesis.

Proposed Synthesis Pathway

The proposed synthesis of this compound involves a two-step process, beginning with the preparation of a key intermediate, sodium 3-chloro-2-hydroxy-1-propanesulfonate, followed by the N-alkylation of tris(hydroxymethyl)aminomethane (Tris). This pathway is analogous to the synthesis of similar N-substituted aminosulfonic acid buffers.

Step 1: Synthesis of Sodium 3-chloro-2-hydroxy-1-propanesulfonate

The synthesis of the key alkylating agent, sodium 3-chloro-2-hydroxy-1-propanesulfonate, can be achieved through the reaction of epichlorohydrin with sodium bisulfite. The epoxide ring of epichlorohydrin is opened by the nucleophilic attack of the bisulfite ion.

Step 2: Synthesis of N-(Tris(hydroxymethyl)methyl)-3-amino-2-hydroxypropanesulfonic acid (this compound)

The final step in the synthesis of this compound is the N-alkylation of tris(hydroxymethyl)aminomethane with the previously prepared sodium 3-chloro-2-hydroxy-1-propanesulfonate. The primary amine of Tris acts as a nucleophile, displacing the chloride ion to form the final product.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the proposed synthesis of this compound, based on analogous reactions for similar biological buffers.

| Parameter | Step 1: Synthesis of Sodium 3-chloro-2-hydroxy-1-propanesulfonate | Step 2: Synthesis of this compound |

| Reactants | Epichlorohydrin, Sodium Bisulfite | Tris(hydroxymethyl)aminomethane, Sodium 3-chloro-2-hydroxy-1-propanesulfonate |

| Solvent | Water | Ethanol/Water mixture |

| Reaction Time | 4-6 hours | 6-8 hours |

| Temperature | 50-60°C | Reflux |

| Yield | > 90% | ~75% |

| Purity | Reagent Grade | > 99% (after recrystallization) |

| Melting Point | N/A (used in solution) | 224-229°C (decomposes)[3] |

Detailed Experimental Protocols

Synthesis of Sodium 3-chloro-2-hydroxy-1-propanesulfonate

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 40.4 g (0.388 mol) of sodium bisulfite in 200 mL of deionized water.

-

Addition of Epichlorohydrin: While stirring, slowly add 35.9 g (0.388 mol) of epichlorohydrin to the sodium bisulfite solution.

-

Reaction: Heat the reaction mixture to 50-60°C and maintain this temperature for 4-6 hours.

-

Work-up: The resulting aqueous solution of sodium 3-chloro-2-hydroxy-1-propanesulfonate is used directly in the next step without further purification.

Synthesis of N-(Tris(hydroxymethyl)methyl)-3-amino-2-hydroxypropanesulfonic acid (this compound)

-

Reaction Setup: In a 1 L four-necked flask equipped with a mechanical stirrer, a thermometer, and a condenser, dissolve 47.0 g (0.388 mol) of tris(hydroxymethyl)aminomethane in 250 mL of ethanol.

-

Addition of Reactant: To the stirred Tris solution, add the aqueous solution of sodium 3-chloro-2-hydroxy-1-propanesulfonate prepared in the previous step.

-

Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours.

-

Crystallization: After the reaction is complete, cool the mixture to room temperature and then place it in a refrigerator at 0-4°C overnight to allow for crystallization of the product.

-

Filtration and Washing: Filter the crystalline product and wash the filter cake with two 50 mL portions of cold absolute ethanol.

-

Drying: Dry the white, powdery product in a vacuum oven at 80°C for 24 hours.

Visualizations

Caption: Proposed two-step synthesis pathway for this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

Solubility Profile of TAPSO: A Technical Guide for Laboratory Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAPSO, chemically known as 3-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]-2-hydroxypropane-1-sulfonic acid, is a zwitterionic biological buffer widely utilized in biochemical and molecular biology research. Its utility is primarily due to its pKa of 7.6 (at 25°C), which makes it an effective buffer in the physiological pH range of 7.0 to 8.2.[1][2] A comprehensive understanding of its solubility in various common laboratory solvents is crucial for its effective application in experimental design, particularly in drug formulation and development where buffer selection can significantly impact outcomes. This guide provides a detailed overview of the solubility of this compound, methodologies for its determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of this compound has been determined in a limited number of solvents. The available quantitative data is summarized in the table below. It is important to note that this compound, like many zwitterionic Good's buffers, exhibits limited solubility in many common organic solvents.

| Solvent | Solubility | Temperature | Notes |

| Water (warm) | 0.333 g/mL | Not Specified | Clear to slightly hazy, colorless solution.[1][2] |

| Water | 130 g/L (0.13 g/mL) | 20°C | - |

| Water | 1.00 M | 0°C | Saturation concentration. |

| Dimethyl Sulfoxide (DMSO) | 50 mg/mL | Not Specified | Ultrasonic assistance may be needed. |

| Dimethyl Sulfoxide (DMSO) | 10 mM | Not Specified | - |

| Ethanol | Data not readily available | - | Zwitterionic buffers generally have poor solubility in less polar organic solvents. |

| Methanol | Data not readily available | - | Zwitterionic buffers generally have poor solubility in less polar organic solvents. |

| Acetone | Data not readily available | - | Zwitterionic buffers generally have poor solubility in less polar organic solvents. |

| Dimethylformamide (DMF) | Data not readily available | - | Zwitterionic buffers generally have poor solubility in less polar organic solvents. |

Experimental Protocol: Determination of Thermodynamic Solubility

The following protocol outlines a general method for determining the thermodynamic (equilibrium) solubility of this compound in a given solvent. This method, often referred to as the "shake-flask" method, is considered the gold standard for solubility measurement.

1. Materials:

-

This compound (crystalline powder)

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Analytical balance

-

Vials with screw caps (e.g., glass or polypropylene)

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD) or other quantitative analytical instrumentation.

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound powder to a vial containing a known volume of the solvent. The excess solid should be clearly visible.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The solution should remain in contact with the excess solid throughout this period.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the diluted sample solution using a validated analytical method (e.g., HPLC).

-

Construct a calibration curve from the response of the standard solutions.

-

Determine the concentration of this compound in the diluted sample by interpolating from the calibration curve.

-

Calculate the original concentration of this compound in the saturated solution, taking into account the dilution factor. This value represents the thermodynamic solubility.

-

Visualizing the Experimental Workflow

The following diagrams illustrate the key steps in the experimental determination of this compound solubility and a general representation of a signaling pathway where a buffer like this compound would be crucial for maintaining pH.

Caption: Experimental workflow for determining the thermodynamic solubility of this compound.

References

TAPSO Buffer: A Technical Guide to Key Biochemical Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAPSO, or 3-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]-2-hydroxypropane-1-sulfonic acid, is a zwitterionic biological buffer, one of the 'Good's buffers' developed to meet the needs of biochemical and biological research.[1][2] Its chemical structure, featuring a sulfonic acid group and a Tris-like moiety, provides a stable pH environment within the physiological range, making it a valuable tool in a variety of applications. This technical guide provides an in-depth overview of the core biochemical applications of this compound buffer, including its physicochemical properties, detailed experimental protocols, and its role in various laboratory techniques.

Physicochemical Properties of this compound Buffer

This compound is favored for its high water solubility, minimal interaction with biological membranes, and stability across a range of temperatures and concentrations.[2] A summary of its key quantitative properties is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₇NO₇S | [1][2] |

| Molecular Weight | 259.28 g/mol | [1][3] |

| pKa at 25°C | 7.635 | [3] |

| Useful pH Range | 7.0 - 8.2 | [3][4] |

| Appearance | White crystalline powder | [4] |

| Solubility in Water | Soluble | [4] |

Core Biochemical Applications and Experimental Protocols

Protein Crystallization

The stability of pH is critical in the process of protein crystallization, as fluctuations can alter a protein's surface charge, affecting its ability to form well-ordered crystals. This compound, with its pKa in the physiological range, is a suitable buffer for maintaining a stable pH environment during crystallization experiments.

This protocol is a general guideline and may require optimization for specific proteins.

Materials:

-

Purified protein sample (5-15 mg/mL) in a low-ionic-strength buffer

-

This compound buffer stock solution (1.0 M, pH 7.6)

-

Precipitant solution (e.g., polyethylene glycol (PEG), ammonium sulfate)

-

Crystallization plates (24- or 96-well)

-

Siliconized glass cover slips

-

Microscope for crystal visualization

Procedure:

-

Prepare the Reservoir Solution: In each well of the crystallization plate, prepare a reservoir solution containing the precipitant and this compound buffer. A typical starting concentration for this compound is 50-100 mM. The pH should be optimized around the protein's isoelectric point.

-

Prepare the Protein-Precipitant Drop: On a siliconized cover slip, mix 1-2 µL of the protein solution with 1-2 µL of the reservoir solution.

-

Seal the Well: Invert the cover slip and place it over the well, sealing it with vacuum grease to create a closed system.

-

Incubation: Incubate the plate at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.

-

Crystal Visualization: Regularly inspect the drops under a microscope for the formation of crystals.

Electrophoresis

This compound can be utilized as a buffer component in various electrophoretic techniques, such as polyacrylamide gel electrophoresis (PAGE), for the separation of proteins and nucleic acids. Its zwitterionic nature helps to maintain a stable pH during the electrophoretic run.

This protocol describes the use of this compound in a discontinuous buffer system for the separation of proteins in their native, folded state.

Materials:

-

Acrylamide/bis-acrylamide solution

-

This compound buffer (for resolving and stacking gels, and running buffer)

-

Ammonium persulfate (APS)

-

Tetramethylethylenediamine (TEMED)

-

Protein sample in a non-denaturing loading buffer

-

Electrophoresis apparatus

Procedure:

-

Prepare the Resolving Gel:

-

For a 10% resolving gel, mix acrylamide/bis-acrylamide solution, distilled water, and this compound buffer (final concentration 375 mM, pH 8.8).

-

Initiate polymerization by adding 10% APS and TEMED.

-

Pour the gel into the casting apparatus, leaving space for the stacking gel, and overlay with water or isopropanol. Allow to polymerize for 30-60 minutes.

-

-

Prepare the Stacking Gel:

-

For a 4% stacking gel, mix acrylamide/bis-acrylamide solution, distilled water, and this compound buffer (final concentration 125 mM, pH 6.8).

-

Add APS and TEMED to initiate polymerization.

-

Pour the stacking gel on top of the polymerized resolving gel and insert the comb. Allow to polymerize for 30-45 minutes.

-

-

Prepare the Running Buffer:

-

Prepare a 1X running buffer containing this compound and glycine (e.g., 25 mM this compound, 192 mM glycine, pH 8.3).

-

-

Run the Gel:

-

Assemble the gel in the electrophoresis apparatus and fill the reservoirs with the running buffer.

-

Load the protein samples into the wells.

-

Apply a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.

-

-

Visualize the Proteins:

-

Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue or silver stain) to visualize the separated protein bands.

-

Enzyme Assays

Maintaining a stable pH is paramount for the accurate determination of enzyme kinetics, as enzyme activity is highly pH-dependent. This compound's buffering range makes it an excellent choice for a wide variety of enzyme assays.

This protocol provides a general framework for a kinase assay. Specific substrates, ATP concentrations, and detection methods will vary depending on the kinase of interest.

Materials:

-

Purified kinase

-

Kinase substrate (peptide or protein)

-

ATP

-

This compound buffer (e.g., 50 mM, pH 7.5)

-

MgCl₂

-

Detection reagent (e.g., ADP-Glo™, phosphate sensor, or phosphospecific antibody)

-

96-well plate

-

Plate reader

Procedure:

-

Prepare the Reaction Mixture: In a microcentrifuge tube, prepare a master mix containing this compound buffer, MgCl₂, and the kinase substrate.

-

Initiate the Reaction: Add the purified kinase to the master mix. Pre-incubate at the desired temperature (e.g., 30°C) for 5-10 minutes.

-

Start the Kinase Reaction: Initiate the reaction by adding ATP.

-

Incubate: Incubate the reaction for a predetermined time (e.g., 30-60 minutes) at the optimal temperature for the enzyme.

-

Terminate the Reaction: Stop the reaction by adding a stop solution (e.g., EDTA) or by heat inactivation.

-

Detect Kinase Activity: Use the appropriate detection reagent and a plate reader to measure the amount of product formed (e.g., ADP, phosphorylated substrate).

-

Data Analysis: Calculate the kinase activity based on the signal obtained, and compare it to control reactions (e.g., no enzyme, no substrate).

Visualizations

Logical Workflow for Buffer Selection in a Signaling Assay

Caption: Logical workflow for selecting a suitable buffer, such as this compound, for a biochemical signaling assay.

Experimental Workflow for Protein Purification

Caption: A generalized experimental workflow for protein purification highlighting stages where this compound buffer can be used.

Conclusion

This compound buffer is a versatile and reliable tool for a wide range of biochemical applications. Its favorable physicochemical properties, particularly its pKa within the physiological range and its characteristics as a 'Good's buffer', make it a valuable component in protein crystallization, electrophoresis, and enzyme assays. While specific, published protocols exclusively detailing the use of this compound are not always readily available, its properties allow for its effective substitution and optimization in established experimental workflows. The provided protocols and diagrams serve as a guide for researchers and drug development professionals to effectively utilize this compound buffer in their work, ensuring stable and reproducible experimental conditions.

References

TAPSO Buffer: A Technical Guide to Working Concentration Ranges and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAPSO, or 3-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]-2-hydroxypropane-1-sulfonic acid, is a zwitterionic biological buffer that has become a valuable tool in a wide range of life science research applications. Its utility stems from a pKa of approximately 7.6 at 25°C, providing a reliable buffering capacity within the physiologically relevant pH range of 7.0 to 8.2.[1][2][3] This guide provides an in-depth overview of the working concentration ranges for this compound in various experimental contexts, along with detailed protocols and visualizations to aid in experimental design and execution.

Physicochemical Properties and Working Ranges

The effectiveness of any buffer is defined by its physicochemical properties. For this compound, these properties make it particularly suitable for sensitive biological assays.

| Property | Value | Reference |

| pKa (25°C) | ~7.6 | [1][2][3] |

| Useful pH Range | 7.0 - 8.2 | [1][2][3] |

| Molecular Weight | 259.28 g/mol | |

| Appearance | White crystalline powder |

The working concentration of this compound can vary significantly depending on the specific application, the required ionic strength, and the nature of the biological system under investigation. The following table summarizes typical working concentration ranges for common experimental applications.

| Application | Typical Working Concentration Range | Key Considerations |

| Cell Culture | 10 - 50 mM | Ensure sterility and compatibility with specific cell lines. Higher concentrations may be needed for rapidly metabolizing cells. |

| Protein Purification & Crystallization | 20 - 100 mM | Optimize concentration to maintain protein stability and solubility. In crystallization, lower buffer concentrations (~25 mM) are sometimes preferred to avoid interference with crystal formation.[4] |

| Enzyme Assays | 25 - 100 mM | The buffer concentration should be sufficient to maintain a stable pH throughout the reaction, especially if the reaction produces or consumes protons. |

| Electrophoresis | 25 - 50 mM | This compound can be used in some electrophoresis systems, but its compatibility with specific gel matrices and running conditions should be verified. |

Experimental Protocols

Preparation of a 50 mM this compound Buffer Solution (pH 7.6)

A common starting point for many applications is a 50 mM this compound buffer. The following protocol outlines the preparation of 1 liter of this solution.

Materials:

-

This compound (MW: 259.28 g/mol )

-

Deionized water

-

1 M NaOH or 1 M HCl for pH adjustment

-

pH meter

-

Stir plate and stir bar

-

Graduated cylinder and beaker

Procedure:

-

Weigh out 12.964 g of this compound powder.

-

Add the this compound powder to a beaker containing approximately 800 mL of deionized water.

-

Place the beaker on a stir plate and add a stir bar to dissolve the powder completely.

-

Once dissolved, place a calibrated pH electrode in the solution.

-

Adjust the pH to 7.6 by slowly adding 1 M NaOH. If the pH overshoots, use 1 M HCl to bring it back down.

-

Once the desired pH is reached and stable, transfer the solution to a 1 L graduated cylinder.

-

Add deionized water to bring the final volume to 1 L.

-

For applications requiring sterility, such as cell culture, filter the buffer through a 0.22 µm filter into a sterile container.

Figure 1. Workflow for the preparation of a 50 mM this compound buffer solution.

Applications in Detail

Protein Crystallization

In protein crystallization, the buffer is a critical component of the crystallization cocktail, maintaining a stable pH that is conducive to the formation of well-ordered crystals. While the optimal buffer and its concentration are protein-dependent, this compound's buffering range makes it a suitable candidate for many proteins that are stable at or near physiological pH.

A general workflow for a protein crystallization screening experiment using a this compound-based buffer is outlined below. The concentration of this compound in the final crystallization drop is typically in the lower end of the working range to minimize interference with protein-protein contacts necessary for crystal lattice formation.

Figure 2. General workflow for protein crystallization screening.

Enzyme Kinetics

For enzyme kinetics studies, maintaining a constant pH is paramount, as even small fluctuations can significantly alter enzyme activity. This compound is an excellent choice for assays conducted between pH 7.0 and 8.2. The working concentration of the buffer should be high enough to resist pH changes resulting from the enzymatic reaction itself. A concentration of 50-100 mM is often sufficient for this purpose.

The following diagram illustrates a typical workflow for an enzyme kinetics experiment where this compound is used as the buffering agent.

Figure 3. A typical workflow for an enzyme kinetics experiment.

Important Considerations

While this compound is a versatile buffer, there are some important factors to consider for its effective use:

-

Metal Ion Interactions: this compound is known to have a strong interaction with certain metal ions, including Mg, Ca, Fe, Cu, and Pb.[3] This can be a critical consideration in experiments where the activity of metalloenzymes is being studied or where the concentration of free metal ions is important.

-

Temperature Dependence: The pKa of this compound, like most buffers, is temperature-dependent. It is crucial to adjust the pH of the buffer at the temperature at which the experiment will be performed.

-

Purity: For sensitive applications such as cell culture and protein crystallization, it is essential to use a high-purity grade of this compound to avoid introducing contaminants that could affect the experimental outcome.

Conclusion

This compound is a reliable and versatile zwitterionic buffer for a wide array of biological and biochemical research applications. Its effective buffering range of pH 7.0 to 8.2 makes it particularly well-suited for experiments involving physiological conditions. By carefully selecting the appropriate working concentration and considering potential interactions with other experimental components, researchers can effectively utilize this compound to maintain stable pH conditions and obtain reproducible results. This guide provides a foundational understanding of this compound's working parameters and its application in common laboratory procedures, serving as a valuable resource for scientists and professionals in the field of drug development and life science research.

References

- 1. This compound - Immunomart [immunomart.org]

- 2. This compound Buffer | CAS 68399-81-5 - Products - Hopax Fine Chemicals [hopaxfc.com]

- 3. This compound, 100 g, CAS No. 68399-81-5 | Good buffer Reagents for Molecular Biological Applications | Reagents for Molecular Biology | Molecular Biology | Life Science | Carl ROTH - International [carlroth.com]

- 4. Preparing for successful protein crystallization experiments - PMC [pmc.ncbi.nlm.nih.gov]

TAPSO: A Comprehensive Technical Guide to a Good's Buffer

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the properties and applications of TAPSO (3-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]-2-hydroxypropanesulfonic acid), a zwitterionic buffer that is a member of the esteemed "Good's buffers" family. This guide provides a detailed overview of its characteristics, comparative data with other Good's buffers, experimental protocols, and visualizations of relevant biochemical pathways and workflows.

This compound: A Bona Fide Good's Buffer

This compound is indeed considered one of the "Good's buffers," a suite of buffering agents developed by Dr. Norman Good and his colleagues in the 1960s. These buffers were specifically designed to meet the rigorous demands of biological and biochemical research. The selection criteria established by Good and his team have become the benchmark for ideal biological buffers.

The key characteristics that qualify this compound as a Good's buffer include:

-

pKa near physiological pH: With a pKa of 7.635 at 25°C, this compound is an effective buffer in the physiologically relevant pH range of 7.0 to 8.2.[1][2]

-

High water solubility: this compound is readily soluble in water, a crucial feature for aqueous-based biological experiments.

-